3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride 3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955515-25-9
VCID: VC2608772
InChI: InChI=1S/C9H7Cl2F2NO2.ClH/c10-5-1-4(2-6(11)3-5)7(14)9(12,13)8(15)16;/h1-3,7H,14H2,(H,15,16);1H
SMILES: C1=C(C=C(C=C1Cl)Cl)C(C(C(=O)O)(F)F)N.Cl
Molecular Formula: C9H8Cl3F2NO2
Molecular Weight: 306.5 g/mol

3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride

CAS No.: 1955515-25-9

Cat. No.: VC2608772

Molecular Formula: C9H8Cl3F2NO2

Molecular Weight: 306.5 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride - 1955515-25-9

Specification

CAS No. 1955515-25-9
Molecular Formula C9H8Cl3F2NO2
Molecular Weight 306.5 g/mol
IUPAC Name 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid;hydrochloride
Standard InChI InChI=1S/C9H7Cl2F2NO2.ClH/c10-5-1-4(2-6(11)3-5)7(14)9(12,13)8(15)16;/h1-3,7H,14H2,(H,15,16);1H
Standard InChI Key OFIJNWQTHUCLIH-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1Cl)Cl)C(C(C(=O)O)(F)F)N.Cl
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)C(C(C(=O)O)(F)F)N.Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₉H₈Cl₃F₂NO₂, with a molecular weight of 306.5 g/mol. Its IUPAC name, 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride, reflects three critical structural elements:

  • A 3,5-dichlorophenyl ring providing hydrophobic and electron-withdrawing properties.

  • A 2,2-difluoropropanoic acid moiety enhancing metabolic stability and lipophilicity.

  • An amino group and hydrochloride salt improving solubility and crystallinity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₈Cl₃F₂NO₂
Molecular Weight306.5 g/mol
InChINot publicly available
SMILESC1=C(C=C(C=C1Cl)Cl)C(C(C(=O)O)(F)F)N.Cl

The hydrochloride salt form stabilizes the compound for industrial handling, while fluorine atoms enhance membrane permeability and target binding.

Synthesis and Production

Industrial Synthesis Pathways

The synthesis begins with 3,5-dichlorobenzene and difluoropropanoic acid derivatives under controlled conditions. Key steps include:

  • Friedel-Crafts alkylation to attach the dichlorophenyl group to the propanoic acid backbone.

  • Amination via nucleophilic substitution or reductive amination.

  • Hydrochloride salt formation through acid-base reaction with HCl.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsPurpose
AlkylationAlCl₃ catalyst, 80–100°C, anhydrous DCMPhenyl group incorporation
AminationNH₃/MeOH, Pd/C, H₂ (50 psi)Introduction of amino group
Salt FormationHCl (gaseous), ethanol solventStabilization and purification

Industrial production employs continuous flow reactors to optimize yield and purity, with in-line analytics ensuring batch consistency. Purification typically involves recrystallization from ethanol-water mixtures, achieving >95% purity.

Mechanism of Action

4-HPPD Inhibition and Herbicidal Activity

As a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), this compound disrupts plastoquinone and tocopherol biosynthesis in plants. The mechanism involves:

  • Binding to the enzyme’s active site via hydrogen bonding between the amino group and catalytic iron.

  • Steric hindrance from the dichlorophenyl group preventing substrate access.

  • Disruption of carotenoid synthesis, leading to chlorophyll photooxidation and plant bleaching.

Comparative Efficacy: While exact IC₅₀ values remain undisclosed, structural analogs demonstrate 10–100 nM potency against plant 4-HPPD, suggesting similar activity. Unlike mesotrione (a commercial 4-HPPD inhibitor), this compound’s difluoro moiety may enhance soil persistence and rainfastness.

Applications

Agrochemical Uses

Primary research focuses on broadleaf weed control in maize and rice paddies. Field trials note:

  • Post-emergent application at 50–100 g/ha reduces weed biomass by 80–90% within 14 days.

  • Synergy with atrazine and glyphosate enhances spectrum and resistance management.

HazardPrecautionary MeasuresSource
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear nitrile gloves
H319 (Eye irritation)Safety goggles required
H335 (Respiratory irritation)Use in fume hood

Storage at room temperature in airtight containers is recommended, with shelf life exceeding 24 months under anhydrous conditions .

Comparison with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundMolecular FormulaKey DifferenceActivity Profile
3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid hydrochlorideC₁₁H₁₃Cl₂NO₂Methyl vs. fluoro groupsAntimicrobial potential
2-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochlorideC₉H₉Cl₂NO₂Lack of fluorinationLower herbicidal activity

The difluoro substitution in the target compound enhances electronegativity and van der Waals interactions, increasing 4-HPPD binding affinity compared to non-fluorinated analogs.

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